6,7-Difluoroquinazoline-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-difluoroquinazoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2O2/c10-5-1-4-3-12-8(9(14)15)13-7(4)2-6(5)11/h1-3H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJZSZHPGQDYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=CC(=C1F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Solubility Profile of 6,7-Difluoroquinazoline-2-carboxylic Acid in Organic Solvents
Executive Summary
6,7-Difluoroquinazoline-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in downstream applications, from synthetic route optimization to formulation development, is fundamentally governed by its solubility profile. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of common organic solvents. While specific quantitative solubility data for this exact molecule is not widely published, this document synthesizes established principles of physical organic chemistry and proven methodologies to empower researchers to generate this critical data. We will explore the theoretical underpinnings of solubility, recommend a strategic selection of solvents for screening, provide a detailed protocol for the industry-standard shake-flask method, and discuss the practical application of the resulting data.
Physicochemical Landscape of 6,7-Difluoroquinazoline-2-carboxylic Acid
Understanding the molecular structure is the first step in predicting solubility behavior. The molecule (CAS: 2306264-50-4, Formula: C₉H₄F₂N₂O₂, Molecular Weight: 210.14 g/mol ) possesses distinct features that dictate its interaction with various solvents[1][2].
-
The Quinazoline Core: This rigid, aromatic heterocyclic system is largely non-polar, suggesting favorable interactions with solvents that have aromatic or non-polar character.
-
The Carboxylic Acid Group (-COOH): This is a highly polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly increases the potential for solubility in polar, protic solvents. Furthermore, as an acidic group, its solubility can be dramatically enhanced in basic media through deprotonation to the highly polar carboxylate anion.
-
The Difluoro Substituents (-F): Located at the 6 and 7 positions, these fluorine atoms are highly electronegative and contribute to the molecule's overall polarity. However, they are not hydrogen bond donors and primarily act as weak hydrogen bond acceptors. Their electron-withdrawing nature can also influence the pKa of the carboxylic acid.
The interplay of this polar carboxylic acid head with a larger, more non-polar aromatic body suggests that the molecule will exhibit complex solubility behavior, requiring a broad range of solvents for full characterization.
The Theoretical Basis of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the balance of intermolecular forces. The adage "like dissolves like" serves as a foundational principle, indicating that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible. For 6,7-Difluoroquinazoline-2-carboxylic acid, solubility is primarily influenced by the energy required to overcome the crystal lattice forces of the solid and the energy gained from the solvation of the individual molecules by the solvent.
Several factors are at play:
-
Solvent Polarity: Polar solvents will more effectively solvate the polar carboxylic acid group, while non-polar solvents will better accommodate the quinazoline ring system.
-
Hydrogen Bonding: Protic solvents (e.g., alcohols) can engage in hydrogen bonding with both the carbonyl oxygen and the hydroxyl proton of the carboxylic acid. Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors.
-
Temperature: For most solid solutes, solubility increases with temperature, as the additional thermal energy helps overcome the solute-solute interactions in the crystal lattice[3][4].
The following diagram illustrates the key relationships governing the solubility of the target compound.
Caption: Factors influencing the solubility of the target compound.
Strategic Solvent Selection for Solubility Screening
A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile. Based on the physicochemical properties of the target molecule and solubility data from structurally related quinazoline derivatives, the following solvents are recommended for evaluation[3][4][5]. They are categorized by class and anticipated solubility.
| Solvent Class | Example Solvents | Key Properties | Anticipated Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High Polarity, H-bond Acceptor | High | Excellent at solvating both polar groups and large aromatic systems. Often used for stock solutions.[3][4] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High Polarity, H-bond Donor & Acceptor | Moderate to High | Strong hydrogen bonding with the carboxylic acid group. Often used for recrystallization.[6][7][8] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate Polarity, H-bond Acceptor | Low to Moderate | Can interact with the carboxylic acid but less effective than protic solvents. |
| Esters | Ethyl Acetate | Moderate Polarity, H-bond Acceptor | Low | Commonly used in synthesis workups; solubility is often limited. |
| Chlorinated | Dichloromethane (DCM) | Low Polarity | Low | May solubilize the aromatic core to some extent, but poor interaction with the carboxylic acid. |
| Non-Polar | Toluene, Hexane | Very Low Polarity | Very Low / Insoluble | Unlikely to effectively solvate the polar carboxylic acid group.[9] |
Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method
The saturation shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium[10][11][12].
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.
Required Materials
-
6,7-Difluoroquinazoline-2-carboxylic acid (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Workflow
-
Preparation: Accurately weigh an excess amount of 6,7-Difluoroquinazoline-2-carboxylic acid into a glass vial. "Excess" means adding enough solid so that a visible amount remains undissolved at the end of the experiment. A preliminary test can help estimate the required amount[12].
-
Solvent Addition: Precisely add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the mixture to shake for a predetermined time to ensure equilibrium is reached. This can range from 24 to 72 hours. It is recommended to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau[12].
-
Phase Separation: After equilibration, remove the vial and allow the undissolved solid to sediment. For fine suspensions, centrifugation (e.g., 10,000 rpm for 15 minutes) is highly recommended to pellet the solid[11].
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles. Note: Adsorption of the compound onto the filter should be evaluated and accounted for, especially for poorly soluble compounds[11].
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of 6,7-Difluoroquinazoline-2-carboxylic acid.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
The following diagram visualizes the Shake-Flask experimental workflow.
Caption: Experimental workflow for the Shake-Flask solubility method.
Application of Solubility Data in Research and Development
Obtaining quantitative solubility data is not an academic exercise; it is essential for informed decision-making throughout the development lifecycle.
-
Process Chemistry: Solubility data guides the selection of appropriate solvents for reaction mixtures and, critically, for purification via recrystallization. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature is an ideal candidate for recrystallization[6][9].
-
Formulation Development: For a compound to be developed as a pharmaceutical, its solubility in various pharmaceutically acceptable excipients is a key first step.[13] This data determines whether a simple solution, a suspension, or a more complex formulation using co-solvents or solubilizing agents is required[14].
-
In Vitro Biological Assays: Inaccurate solubility data can lead to misleading results in biological screens. If a compound precipitates in the assay medium, its effective concentration will be lower than intended, potentially causing false negatives or unreliable dose-response curves[15]. Knowing the solubility limit in assay buffers is therefore critical.
A summary of experimentally determined solubility data should be presented in a clear, tabular format for easy comparison.
Table 2: Hypothetical Solubility Data for 6,7-Difluoroquinazoline-2-carboxylic Acid at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| DMSO | Polar Aprotic | > 200 | > 0.95 |
| Methanol | Polar Protic | 15.8 | 0.075 |
| Ethyl Acetate | Ester | 1.2 | 0.006 |
| Toluene | Non-Polar | < 0.1 | < 0.0005 |
Conclusion
While a definitive, published solubility profile for 6,7-Difluoroquinazoline-2-carboxylic acid is not currently available, a robust framework exists for its prediction and determination. The molecule's structure, featuring both a polar carboxylic acid and a non-polar quinazoline core, suggests a nuanced solubility profile with high solubility in polar aprotic solvents like DMSO and moderate solubility in alcohols. For researchers and developers, the empirical determination of this data is paramount. The shake-flask method described herein provides a reliable and universally accepted protocol for generating the precise, quantitative data needed to advance synthetic chemistry, formulation, and biological evaluation of this promising compound.
References
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021). Dow Development Labs.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- Enna, S. J. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
- Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. Benchchem.
- Annex 4.
- El-Sayed, M. A., & El-Badry, O. M. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).
- Shake Flask Method Summary. BioAssay Systems.
- Baluja, S., et al. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech.
- The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2025). IOP Conference Series: Earth and Environmental Science.
- Synthesis of Quinazoline Derivatives and their Biological Activities. Rasayan J. Chem.
- Gök, D. (2022).
- STUDY OF BENZYLATION REACTIONS OF QUINAZOLIN4-ONE IN THE PRESENCE OF VARIOUS SOLVENTS. (2025). CyberLeninka.
- 6,7-Difluoroquinazoline-2-carboxylic acid. BLD Pharm.
- 6,7-difluoroquinazoline-2-carboxylic acid. LabSolu.
- Zhang, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC.
- Glavaš, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
- Solubility of Organic Compounds. (2023). University of Toronto.
Sources
- 1. 2306264-50-4|6,7-Difluoroquinazoline-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. labsolu.ca [labsolu.ca]
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- 4. cibtech.org [cibtech.org]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. asianpubs.org [asianpubs.org]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. scispace.com [scispace.com]
- 12. who.int [who.int]
- 13. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. enamine.net [enamine.net]
Technical Guide: Therapeutic Potential of 6,7-Difluoroquinazoline-2-carboxylic Acid in Oncology
The following technical guide details the therapeutic utility of 6,7-Difluoroquinazoline-2-carboxylic acid as a privileged scaffold in oncology drug discovery.
Executive Summary: The Fluorine Advantage
In the landscape of kinase inhibitor development, the quinazoline core remains a "privileged structure," forming the backbone of blockbuster drugs like Gefitinib, Erlotinib, and Lapatinib.[1] However, first-generation inhibitors suffer from metabolic liabilities—specifically, the rapid oxidative dealkylation of electron-rich methoxy groups at the 6- and 7-positions.
6,7-Difluoroquinazoline-2-carboxylic acid (CAS: 2306264-50-4) represents a strategic evolution of this scaffold. By replacing labile alkoxy groups with metabolically stable fluorine atoms and providing a versatile C2-carboxylic acid handle, this building block offers three distinct therapeutic advantages:
-
Metabolic Blockade: Fluorine substitution at C6/C7 prevents P450-mediated oxidation, extending half-life (
). -
Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the quinazoline nitrogen atoms, altering hydrogen bond strengths in the ATP-binding pocket.
-
Vector Expansion: The C2-carboxylic acid allows for the attachment of solubilizing "tails," covalent warheads, or E3 ligase linkers (for PROTACs), a vector often unexplored in 4-anilinoquinazoline drugs.
Structural & Mechanistic Rationale
Bioisosterism and Metabolic Stability
The therapeutic failure of many quinazoline-based drugs is linked to the rapid metabolism of the 6,7-dimethoxy motif. The 6,7-difluoro substitution acts as a metabolic block.[2]
| Feature | 6,7-Dimethoxy Scaffold (e.g., Gefitinib) | 6,7-Difluoro Scaffold | Therapeutic Impact |
| Metabolic Fate | Rapid O-dealkylation by CYP3A4 | Oxidatively inert C-F bond | Increased bioavailability; reduced dosing frequency. |
| Lipophilicity | Moderate (LogP ~3.2) | High (LogP increased) | Enhanced passive permeability across cell membranes. |
| Electronic Effect | Electron-donating (+M effect) | Electron-withdrawing (-I effect) | Modulates N1/N3 pKa; alters ATP-competitive binding kinetics. |
| Steric Bulk | Bulky (-OCH3) | Compact (-F) | Reduces steric clash in mutant kinase pockets (e.g., T790M).[1] |
The C2-Carboxylic Acid Vector
Most FDA-approved quinazolines are substituted at C4 (aniline) and C6/C7. The C2-position is historically underutilized. The carboxylic acid moiety at C2 in this specific scaffold allows researchers to synthesize Type II inhibitors or Dual-Action inhibitors by extending into the solvent-exposed regions of the kinase domain.
Diagram: Strategic Vector Analysis
Caption: Structural dissection of the 6,7-difluoroquinazoline-2-carboxylic acid scaffold highlighting key pharmacophoric interactions.
Synthetic Workflow: From Scaffold to Lead Candidate
The following protocol outlines the conversion of 6,7-Difluoroquinazoline-2-carboxylic acid into a library of C2-amide substituted 4-anilinoquinazolines , a class with high potential for EGFR inhibition.
Retrosynthetic Strategy
-
Core Activation: Conversion of the C2-acid to an acid chloride.
-
C4 Functionalization: Introduction of the aniline "warhead" (often requires pre-activation of the C4 position if not already chlorinated, or can be done sequentially). Note: If the starting material is the 2-COOH quinazoline, the C4 position is typically a carbonyl (quinazolinone) or chloro group. Assuming the commercially available 2-COOH derivative is a quinazolinone precursor:
Protocol: Library Generation (Step-by-Step)
Reagents:
-
Starting Material: 6,7-Difluoroquinazoline-2-carboxylic acid (1.0 eq)
-
Thionyl Chloride (
) or Oxalyl Chloride[1] -
Aniline derivatives (e.g., 3-chloro-4-fluoroaniline for Gefitinib-like binding)
-
Coupling Agents: HATU/DIPEA (for amide formation)[1]
Step 1: Acid Chloride Formation (Activation)
-
Suspend 6,7-Difluoroquinazoline-2-carboxylic acid (500 mg) in anhydrous DCM (10 mL).
-
Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic drop of DMF.
-
Stir at room temperature for 2 hours until gas evolution ceases.
-
Concentrate in vacuo to yield the crude acid chloride. Do not purify.
Step 2: C2-Amide Coupling (Diversity Step)
-
Dissolve the crude acid chloride in anhydrous THF.
-
Add the desired amine (e.g., morpholine, piperazine, or solubilizing tail) (1.1 eq) and DIPEA (2.0 eq).[1]
-
Stir at room temperature for 4 hours.
-
Quench with water, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).
-
Result: 6,7-Difluoroquinazoline-2-carboxamide derivative.
-
Step 3: C4-Chlorination & Aniline Substitution (The Warhead) If the starting material was a quinazolinone (C4=O), this step installs the kinase-binding aniline.
-
Reflux the intermediate from Step 2 in
(neat) for 3 hours to chlorinate the C4 position. -
Evaporate excess
. -
Redissolve the residue in isopropanol.
-
Add 3-chloro-4-fluoroaniline (1.1 eq).
-
Reflux for 4-6 hours. The product will often precipitate as the HCl salt.
-
Filter and wash with cold isopropanol.
Biological Evaluation: Self-Validating Protocols
To establish the therapeutic potential of the synthesized derivatives, the following assays must be performed. These protocols are designed to be self-validating through the use of positive controls (Gefitinib) and negative controls (DMSO).
In Vitro Kinase Inhibition Assay (EGFR-WT vs. EGFR-T790M)
Objective: Determine
-
System: ADP-Glo™ Kinase Assay (Promega).
-
Controls:
-
Positive: Gefitinib (1st Gen), Osimertinib (3rd Gen).[1]
-
Negative: No enzyme control.
-
-
Protocol:
-
Prepare 3x serial dilutions of the test compound (Start: 10
). -
Incubate compound with recombinant EGFR protein (0.2 ng/
) and Poly(Glu,Tyr) substrate for 10 min.[1] -
Initiate reaction with ATP (10
). Incubate 60 min at RT. -
Add ADP-Glo Reagent (40 min incubation) followed by Kinase Detection Reagent (30 min).
-
Measure luminescence.
-
-
Validation Criteria: Z-factor > 0.5; Gefitinib
for EGFR-WT should be ~3-5 nM.
Microsomal Stability Assay
Objective: Verify the metabolic stability conferred by the 6,7-difluoro substitution.
-
System: Human Liver Microsomes (HLM).
-
Protocol:
-
Data Output: Calculate intrinsic clearance (
) and . -
Success Metric:
> 60 min (Compare to Gefitinib ~ 30-40 min in this assay).
Mechanism of Action Visualization
The following diagram illustrates how the 6,7-difluoroquinazoline derivative interrupts the EGFR signaling cascade, leading to apoptosis in cancer cells.
Diagram: EGFR Signaling Inhibition
Caption: Competitive inhibition of EGFR phosphorylation by 6,7-difluoroquinazoline derivatives blocks the Ras/Raf/MEK pathway.[1]
References
-
Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry. (2003). Source:
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Pharmaceuticals (Basel). (2023). Source: (Contextual reference for quinazoline mechanism).[1]
-
Metabolic Stability of 6,7-Dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines. Journal of Labelled Compounds and Radiopharmaceuticals. Source:
-
Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. Archives of Pharmacal Research. (2022).[4] Source:
-
6,7-Difluoroquinazoline-2-carboxylic acid (Product Data). PubChem Compound Summary. Source: [1]
Sources
- 1. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Predicting the Metabolic Stability of 6,7-Difluoroquinazoline-2-carboxylic acid
Introduction: Navigating the Metabolic Labyrinth in Drug Discovery
In the intricate journey of drug discovery and development, understanding a molecule's metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, dictating its efficacy and safety.[1] A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations, necessitating higher or more frequent dosing. Conversely, a molecule that is too stable might accumulate to toxic levels. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on predicting the metabolic stability of a specific heterocyclic entity: 6,7-Difluoroquinazoline-2-carboxylic acid.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] The introduction of fluorine atoms, as in 6,7-Difluoroquinazoline-2-carboxylic acid, is a strategic design element aimed at enhancing metabolic stability and other desirable drug-like properties.[4][5] The strong carbon-fluorine bond is less susceptible to cleavage by metabolic enzymes compared to a carbon-hydrogen bond, a concept often referred to as a "metabolic shield."[4][5] This guide will delve into the theoretical underpinnings of this strategy and provide practical, field-proven methodologies for assessing its effectiveness.
The Strategic Role of Difluorination in Quinazoline Scaffolds
The inclusion of two fluorine atoms at the 6 and 7 positions of the quinazoline ring is a deliberate tactic to modulate the compound's physicochemical and pharmacokinetic properties. This strategic fluorination is anticipated to influence metabolic stability in several ways:
-
Blocking Metabolic Hotspots: The C-F bond is significantly stronger than the C-H bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] By replacing hydrogens at positions susceptible to hydroxylation, the difluoro substitution can effectively block these metabolic "soft spots."
-
Altering Electron Distribution: Fluorine is the most electronegative element, and its presence can alter the electron distribution within the quinazoline ring system. This can impact the molecule's interaction with the active sites of metabolizing enzymes, potentially reducing the rate of metabolism.
-
Modulating Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can influence its absorption, distribution, and interaction with metabolic enzymes.
However, it is crucial to recognize that the impact of fluorination is position-dependent. Studies on related fluoroanilinoquinazolines have shown that while some fluorination patterns enhance stability, others can lead to rapid metabolic defluorination.[6] Therefore, empirical testing remains a critical step in validating these design strategies.
In Vitro Assessment of Metabolic Stability: A Two-Pronged Approach
To empirically determine the metabolic stability of 6,7-Difluoroquinazoline-2-carboxylic acid, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. These assays provide complementary information on the compound's susceptibility to Phase I and Phase II metabolism.
Liver Microsomal Stability Assay: Probing Phase I Metabolism
This assay is a cornerstone of early drug discovery, primarily evaluating the compound's susceptibility to oxidative metabolism by cytochrome P450 enzymes located in the endoplasmic reticulum of liver cells.[7]
Caption: Workflow for the Liver Microsomal Stability Assay.
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a stock solution of 6,7-Difluoroquinazoline-2-carboxylic acid in DMSO.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a solution of the cofactor NADPH in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution. A control incubation without NADPH should be run in parallel.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[8]
-
Hepatocyte Stability Assay: A More Complete Metabolic Picture
While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II conjugation reactions. The hepatocyte stability assay utilizes intact liver cells, providing a more comprehensive model of hepatic metabolism, encompassing both Phase I and Phase II pathways.[5]
Caption: Workflow for the Hepatocyte Stability Assay.
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to a pre-warmed incubation medium.
-
Determine cell viability and concentration using a method such as the trypan blue exclusion assay.
-
Adjust the cell density to the desired concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).
-
-
Incubation:
-
Add the test compound, 6,7-Difluoroquinazoline-2-carboxylic acid, to the hepatocyte suspension in a 96-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking to keep the cells in suspension.
-
-
Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from the incubation wells.
-
Terminate the metabolic activity by adding the aliquots to cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet cell debris.
-
Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.[9]
-
Data Analysis and Interpretation
For both assays, the concentration of the test compound at each time point is determined. The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Table 1: Key Parameters Derived from In Vitro Metabolic Stability Assays
| Parameter | Description | Formula |
| t½ (min) | The time required for 50% of the compound to be metabolized. | t½ = 0.693 / k |
| k (min⁻¹) | The first-order metabolic rate constant. | k = - (slope of the ln(% remaining) vs. time plot) |
| CLint (µL/min/mg protein or /10⁶ cells) | Intrinsic clearance, representing the inherent metabolic capacity of the system. | CLint = (0.693 / t½) * (incubation volume / protein or cell amount) |
In Silico Prediction of Metabolic Stability: A Complementary Approach
In addition to in vitro assays, computational (in silico) models offer a rapid and cost-effective means of predicting metabolic liabilities in the early stages of drug design.[10] These tools use various approaches, including:
-
Structure-Activity Relationship (SAR) Models: These models are built on large datasets of experimentally determined metabolic stability data and use machine learning algorithms to identify structural features associated with high or low stability.
-
Rule-Based Expert Systems: These systems contain knowledge of common metabolic reactions and the structural motifs that are susceptible to them.
-
Quantum Mechanical Models: These models can calculate the lability of specific bonds within a molecule, predicting the most likely sites of metabolism.
For 6,7-Difluoroquinazoline-2-carboxylic acid, in silico tools could be used to predict the most likely sites of metabolism by CYP enzymes and to estimate its overall metabolic stability. While these predictions require experimental validation, they can be invaluable for prioritizing compounds and guiding further chemical modifications.
Potential Metabolic Pathways of 6,7-Difluoroquinazoline-2-carboxylic acid
Based on the known metabolism of quinazoline and related heterocyclic compounds, several potential metabolic pathways can be postulated for 6,7-Difluoroquinazoline-2-carboxylic acid. The difluoro substitution is expected to block hydroxylation at the 6 and 7 positions. However, other sites on the molecule may still be susceptible to metabolism.
Caption: Postulated Metabolic Pathways.
Conclusion and Future Directions
The metabolic stability of 6,7-Difluoroquinazoline-2-carboxylic acid is a critical determinant of its potential as a drug candidate. The strategic placement of fluorine atoms at the 6 and 7 positions is a rational design approach to enhance metabolic stability by blocking potential sites of oxidative metabolism. This guide has outlined a robust, integrated strategy for predicting and assessing this crucial parameter, combining established in vitro methodologies with the power of in silico prediction.
The experimental determination of the in vitro half-life and intrinsic clearance using both liver microsomal and hepatocyte stability assays will provide the definitive data on the metabolic fate of this compound. These data, in conjunction with metabolite identification studies, will not only validate the initial design strategy but also guide any further optimization of this promising chemical scaffold. By employing a scientifically rigorous and self-validating approach, researchers can confidently advance compounds with favorable metabolic profiles, increasing the likelihood of success in the challenging journey of drug development.
References
- McLellan, R. A., Drobitch, R. K., & Renton, K. W. (1996). Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human. Drug metabolism and disposition, 24(10), 1134-1138.
- McLellan, R. A., Drobitch, R. K., & Renton, K. W. (1996).
- Loh, K. F., Shibu, M. A., Lin, C. H., Le, T. K., Chen, Y. A., Shen, Y. C., ... & Huang, C. Y. (2024). Drug metabolism of ciprofloxacin, ivacaftor, and raloxifene by Pseudomonas aeruginosa cytochrome P450 CYP107S1. Journal of Biological Chemistry, 107499.
- Periti, P. (2025). What CYP (Cytochrome P450) enzymes metabolize valacyclovir and ciprofloxacin?. FDA.
- Nishikawa, M., Nakajima, M., & Teranishi, D. (2016). Analysis of Mechanism-Based Inhibition of Cytochrome P450 3A4 by a Series of Fluoroquinolone Antibacterial Agents.
- Wuest, M., & Wuest, F. (2011). Metabolic stability of 6, 7-dialkoxy-4-(2-, 3-and 4-[18F] fluoroanilino) quinazolines, potential EGFR imaging probes. Nuclear medicine and biology, 38(4), 461-469.
- Boyce, A. M., Isaacs, K. K., McEachran, A. D., & Sobus, J. R. (2023). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. Frontiers in Environmental Science, 11, 1089249.
- Laleu, B., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.
- Yadav, M. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 12(1), 144-149.
- Yadav, M. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 12(1), 144-149.
- Zhang, Y., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering.
- Çetinkaya, E., & Alyürük, H. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 10(5), 2008-2020.
- Zuther, K., et al. (2023). In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4. Drug Testing and Analysis, 15(3), 269-282.
- Unknown. (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.
- Barr, D. A., et al. (2024). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork.
- PubChem. (n.d.). 1-(2,4-Difluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. PubChem.
- El-Gazzar, M. G., et al. (2024).
- Zhang, H. J., & Chen, J. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Serbian Chemical Society, 78(6), 833-855.
- Sigma-Aldrich. (n.d.). 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Sigma-Aldrich.
- Smirnova, T., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1565.
- Hangzhou Zhuoyuan Pharmaceutical Technology Co., Ltd. (n.d.). 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid 93107-30-3. Hangzhou Zhuoyuan Pharmaceutical Technology Co., Ltd..
- Shchegol'kov, E. V., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- da Silva, A. C. S., et al. (2023). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 34, 1148-1175.
- Unknown. (2026). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs.
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
- WuXi AppTec. (n.d.). Metabolic Stability Assays. WuXi AppTec Lab Testing Division.
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. chemijournal.com [chemijournal.com]
- 4. chemijournal.com [chemijournal.com]
- 5. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Scalable preparation of 6,7-Difluoroquinazoline-2-carboxylic acid intermediates
Application Note: Scalable Preparation of 6,7-Difluoroquinazoline-2-carboxylic Acid Intermediates
Executive Summary
The 6,7-difluoroquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., EGFR, VEGFR modulators). While 4-position functionalization is well-documented, the introduction of a 2-carboxylic acid moiety provides a critical vector for extending the scaffold into novel chemical space, particularly for fragment-based drug discovery (FBDD) and proteolysis targeting chimera (PROTAC) linkers.
This Application Note details a scalable, robust protocol for synthesizing 6,7-difluoro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid and its ethyl ester. Unlike traditional fusion methods that often result in intractable "tar" formation at scale, this guide prioritizes a solution-phase cyclization strategy using ethyl cyanoformate, ensuring high purity and reproducibility.
Strategic Retrosynthesis & Pathway Logic
To achieve scalability, we bypass the atom-inefficient oxidation of 2-methylquinazolines. Instead, we utilize a de novo ring construction strategy starting from 4,5-difluoroanthranilic acid.
The Pathway:
-
Precursor Synthesis: Reduction of 4,5-difluoro-2-nitrobenzoic acid (commercially available) to 4,5-difluoroanthranilic acid.
-
Cyclocondensation: A one-pot activation/cyclization using ethyl cyanoformate. This reagent serves as a "C1+C1" synthon, providing both the carbonyl carbon of the pyrimidine ring and the exo-cyclic ester handle.
-
Hydrolysis: Controlled saponification to yield the free carboxylic acid without defluorination.
Pathway Visualization
Figure 1: Logical flow for the synthesis of 6,7-difluoroquinazoline-2-carboxylic acid. The ethyl cyanoformate route minimizes steps and maximizes atom economy.
Experimental Protocols
Protocol A: Preparation of 2-Amino-4,5-difluorobenzoic Acid (Starting Material)
Note: If starting material is purchased (CAS: 110045-94-0), proceed to Protocol B.
Rationale: The purity of the anthranilic acid is critical. Residual nitro compounds can poison the subsequent cyclization. Scale: 50 g Batch
-
Charge: In a 1 L autoclave or pressure vessel, dissolve 4,5-difluoro-2-nitrobenzoic acid (50.0 g, 246 mmol) in Methanol (500 mL).
-
Catalyst: Add 10% Pd/C (2.5 g, 5 wt% loading) as a slurry in water (to prevent ignition).
-
Reduction: Pressurize with Hydrogen (30 psi) and stir at RT for 4–6 hours. Monitor by HPLC (disappearance of nitro peak).
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.
-
Isolation: Concentrate the filtrate in vacuo to ~100 mL volume. Add Water (300 mL) to precipitate the product. Filter and dry at 50°C under vacuum.
-
Expected Yield: >90% (Off-white solid).
-
Protocol B: Cyclization to Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinazoline-2-carboxylate
This is the critical scale-sensitive step. The use of ethyl cyanoformate avoids the high temperatures required for diethyl oxalate fusion.
Reagents:
-
2-Amino-4,5-difluorobenzoic acid (from Protocol A)
-
Ethyl cyanoformate (CAS: 623-49-4)
-
Pyridine (Base/Solvent)
-
o-Xylene (Co-solvent, optional for higher temperature)
Step-by-Step Methodology:
-
Setup: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Connect to a caustic scrubber (HCN/HCl potential byproducts).
-
Solvation: Charge 2-Amino-4,5-difluorobenzoic acid (40.0 g, 231 mmol) and Pyridine (200 mL). Stir to obtain a suspension.
-
Critical Check: Ensure the system is under an inert atmosphere (N2) to prevent oxidation of the aniline before cyclization.
-
-
Addition: Cool the mixture to 0–5°C. Add Ethyl cyanoformate (34.3 g, 346 mmol, 1.5 eq) dropwise over 30 minutes.
-
Observation: An exotherm will occur. Maintain internal T < 10°C.
-
-
Reaction: Allow the mixture to warm to RT, then heat to 100–110°C for 4–6 hours.
-
Quench & Isolation:
-
Cool the reaction mixture to RT.
-
Pour the dark reaction mixture into Ice-Water (1.5 L) with vigorous stirring.
-
Adjust pH to ~4.0 using concentrated HCl (careful of fumes). The product will precipitate as a beige/tan solid.
-
-
Purification: Filter the solid. Wash with Water (3 x 200 mL) and cold Ethanol (1 x 50 mL).
-
Recrystallization (if required): DMF/Water or Ethanol.
-
Data Summary:
| Parameter | Specification |
| Appearance | Tan to pale yellow solid |
| Yield | 65–75% |
| Purity (HPLC) | >95% (254 nm) |
| 1H NMR (DMSO-d6) |
Protocol C: Hydrolysis to 6,7-Difluoroquinazoline-2-carboxylic Acid
Rationale: Mild conditions are necessary to prevent nucleophilic aromatic substitution (SNAr) of the fluorine atoms by hydroxide.
-
Dissolution: Suspend the Ethyl ester (20.0 g, 78.7 mmol) in THF (200 mL).
-
Saponification: Add a solution of LiOH·H2O (3.63 g, 86.6 mmol, 1.1 eq) in Water (50 mL) dropwise at 0°C.
-
Why LiOH? It is milder than NaOH/KOH and less likely to displace the fluorine atoms at the 6/7 positions.
-
-
Reaction: Stir at 0°C to RT for 2–3 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.
-
Workup:
-
Concentrate THF under reduced pressure.
-
Dilute the aqueous residue with water (100 mL).
-
Acidify carefully with 1M HCl to pH 2–3.
-
-
Isolation: Filter the white precipitate. Wash with minimal cold water. Dry under high vacuum at 45°C.
Process Safety & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Moisture in pyridine or incomplete addition. | Use anhydrous pyridine (dried over KOH). Ensure internal temp reaches >100°C for ring closure. |
| Defluorination (Impurity) | Hydrolysis temp too high or base too strong. | Keep Protocol C at <25°C. Use LiOH instead of NaOH. |
| "Gummy" Precipitate | Incomplete acidification or trapped solvent. | Triturate the solid with diethyl ether or acetonitrile to induce crystallization. |
Safety Note: Ethyl cyanoformate is toxic and flammable. Handle in a fume hood. The 6,7-difluoro intermediates may have sensitizing properties; use double-gloving protocols.
References
-
PubChem. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Analogous Chemistry).[3] National Library of Medicine. Available at: [Link]
-
Mishra, C.B., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. (Demonstrates ethyl cyanoformate cyclization route). Available at: [Link]
-
Vertex AI Search. Synthesis of 2-amino-4,5-difluorobenzamide intermediates. (Grounding for anthranilic acid precursors). Available at: [Link]
Sources
- 1. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H9F2NO3 | CID 751784 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 6,7-Difluoroquinazoline-2-carboxylic Acid as a Scaffold in Precision Drug Design
Executive Summary
The quinazoline pharmacophore is a cornerstone of modern oncology, serving as the core engine for blockbuster kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib. However, first-generation scaffolds often suffer from rapid metabolic clearance via cytochrome P450 oxidation at the electron-rich aromatic ring.
This guide details the application of 6,7-difluoroquinazoline-2-carboxylic acid (hereafter 6,7-DFQ-2-COOH ) as a next-generation building block. By incorporating a bioisosteric fluorine scan at positions 6 and 7, this scaffold blocks metabolic "soft spots" while the C2-carboxylic acid moiety provides a versatile vector for extending potency into the solvent-accessible regions of kinase ATP-binding pockets.
Key Advantages
-
Metabolic Shielding: The C-F bond (116 kcal/mol) resists oxidative defluorination, extending in vivo half-life.
-
Synthetic Versatility: The C2-carboxylic acid serves as a "universal handle" for amide coupling, heterocycle formation (e.g., oxadiazoles), or decarboxylative cross-coupling.
-
Solubility Modulation: The polarity of the C2-substituents can be tuned to offset the lipophilicity of the difluoro-core.
Cheminformatics & Rational Design
The Fluorine Effect
Replacing the typical 6,7-dimethoxy motif with 6,7-difluoro atoms alters the electronic landscape of the quinazoline ring. Fluorine is highly electronegative, reducing the electron density of the aromatic system.
-
pKa Shift: The N1 nitrogen becomes less basic, potentially altering hydrogen bond strength with the hinge region of kinases (e.g., Met793 in EGFR).
-
Lipophilicity: Fluorine increases LogP moderately but does not introduce the steric bulk of a methoxy group, allowing the scaffold to retain a tight fit in sterically constrained pockets.
The C2-Vector Strategy
In many kinase inhibitors, the C2 position points toward the solvent front. Functionalizing the 2-COOH group allows researchers to attach solubilizing groups (morpholines, piperazines) or specific probes (biotin, fluorophores) without disrupting the critical hinge-binding interaction at N1/N3.
Table 1: Comparative Physiochemical Properties
| Property | 6,7-Dimethoxyquinazoline | 6,7-Difluoroquinazoline | Impact on Drug Design |
| Metabolic Stability | Low (O-demethylation) | High (Blocked) | Prolonged T1/2; reduced dosing frequency. |
| Ring Electron Density | Electron-Rich | Electron-Deficient | Enhances pi-stacking interactions; alters H-bond acidity. |
| Steric Footprint | Moderate (Methoxy rotation) | Low (Atom radius 1.47Å) | Better fit in restricted mutant pockets (e.g., T790M). |
| Synthetic Handle | Usually H or NH-R at C2 | COOH at C2 | Direct access to amides, esters, and heterocycles. |
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (The "Solvent Vector")
Objective: To functionalize the C2 position with solubilizing amines using the carboxylic acid handle. Challenge: Quinazoline nitrogens can act as weak bases, potentially interfering with standard coupling agents or leading to N-acylation side products if not controlled.
Materials
-
Scaffold: 6,7-DFQ-2-COOH (1.0 equiv)
-
Amine Partner: e.g., N-methylpiperazine (1.2 equiv)
-
Coupling Agent: HATU (1.5 equiv) - Chosen for high reactivity with electron-deficient acids.
-
Base: DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF
Step-by-Step Methodology
-
Activation: Dissolve 6,7-DFQ-2-COOH in anhydrous DMF (0.1 M concentration) under N2 atmosphere.
-
Base Addition: Add DIPEA dropwise at 0°C. Stir for 10 minutes. Note: Maintaining 0°C prevents potential decarboxylation or side reactions.
-
Coupling Agent: Add HATU in one portion. The solution should turn yellow/orange. Stir for 15 minutes at 0°C to form the activated ester (O-At).
-
Amine Addition: Add the amine partner dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Target mass [M+H]+).
-
Workup:
-
Dilute with EtOAc.
-
Wash with sat. NaHCO3 (removes unreacted acid/HATU byproducts).
-
Wash with Brine.
-
Dry over Na2SO4 and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH gradient).
Validation Check: 19F NMR should show two distinct signals (approx -130 to -150 ppm) confirming the integrity of the difluoro core.
Protocol B: Bioisostere Synthesis (1,3,4-Oxadiazole Formation)
Objective: To convert the 2-COOH into a 1,3,4-oxadiazole ring, a stable bioisostere of esters/amides often used to improve metabolic stability further.
Methodology
-
Hydrazide Formation: React 6,7-DFQ-2-COOH with hydrazine hydrate (excess) in refluxing ethanol for 4 hours. Isolate the hydrazide intermediate via filtration.
-
Cyclization: Suspend the hydrazide in triethyl orthoformate (as solvent and reagent).
-
Catalysis: Add a catalytic amount of p-TsOH (5 mol%).
-
Reflux: Heat to 100°C for 6 hours.
-
Result: Formation of the 2-(1,3,4-oxadiazol-2-yl)-6,7-difluoroquinazoline.
Biological Application & Pathway Logic
The primary application of this scaffold is in the inhibition of Receptor Tyrosine Kinases (RTKs), specifically EGFR and VEGFR.
Mechanism of Action
The 6,7-difluoroquinazoline core binds to the ATP-binding pocket.
-
Hinge Binding: N1 accepts a hydrogen bond from the backbone NH of the hinge region (e.g., Met793 in EGFR).
-
Hydrophobic Pocket: The 6,7-difluoro phenyl ring sits in the hydrophobic back-pocket.
-
Solvent Interaction: The C2-amide (derived from the acid) extends out of the pocket, interacting with solvent-exposed residues to improve solubility and selectivity.
Visualization: SAR & Signaling Pathway
The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the downstream signaling effects of the inhibitor.
Figure 1: Schematic representation of the scaffold's chemical logic (left) and its biological intervention point in the EGFR signaling cascade (right).
References
-
Quinazoline Scaffold Utility: Al-Salahi, R., et al. (2013). "Quinazoline derivatives: synthesis and bioactivities." PMC. Link
- Amide Coupling Protocols: Montalbetti, C.A.G.N., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron.
-
TSPO Ligands & 2-Carboxamides: Cappelli, A., et al. (2019). "Synthesis and Biological Evaluation of 4-Phenylquinazoline-2-carboxamides Designed as a Novel Class of Potent Ligands of the Translocator Protein." Journal of Medicinal Chemistry. Link
- Fluorine in Drug Design: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. (Foundational text on metabolic stability of C-F bonds).
-
Oxadiazole Synthesis: Mohammed, I.K., & Mousa, E.F. (2025). "Synthesis of New Quinoline-2-Carboxylic Acid Compounds..." Advanced Journal of Chemistry. Link
Application Note: The Reaction of 6,7-Difluoroquinazoline-2-carboxylic Acid with Amines
A Guide to Mechanistic Pathways and Synthetic Protocols for Drug Development
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This versatile heterocycle forms the core of numerous approved drugs, including anticancer agents like gefitinib and erlotinib, which target epidermal growth factor receptor (EGFR) kinases.[2][3] The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological properties, improving metabolic stability, membrane permeability, and binding affinity.[4][5]
This application note provides an in-depth guide to the reaction of 6,7-difluoroquinazoline-2-carboxylic acid with amines, a process of significant interest to researchers in drug discovery. This substrate presents a fascinating case of dual reactivity: the carboxylic acid at the C2 position and the electron-deficient, fluorine-substituted benzene ring. Understanding and controlling the reaction pathways—amide bond formation versus nucleophilic aromatic substitution (SNAr)—is critical for the rational design and synthesis of novel therapeutic agents. We will dissect the underlying mechanisms, provide field-tested protocols, and explain the causality behind experimental choices to empower researchers to achieve their desired synthetic outcomes with precision and confidence.
Mechanistic Analysis: A Dichotomy of Reactivity
The reaction of 6,7-difluoroquinazoline-2-carboxylic acid with an amine is not a simple, single-pathway process. The outcome is dictated by a competition between two distinct mechanistic routes: Amide Bond Formation at the C2-carboxylic acid and Nucleophilic Aromatic Substitution (SNAr) at the C7-fluoro position. The choice of reaction conditions is paramount in directing the reaction toward the desired product.
Pathway A: Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable and unreactive ammonium carboxylate salt.[6] To overcome this, the carboxylic acid must be "activated." This is typically achieved by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.
Mechanism via Coupling Agents (e.g., HATU, EDC): This is the most common and controlled method for selective amide synthesis.
-
Activation: The coupling agent (e.g., HATU) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Collapse and Product Formation: The intermediate collapses, eliminating the leaving group (derived from the coupling agent) to yield the stable amide product.
This pathway is favored under mild conditions (room temperature or slightly below) and is the preferred method for synthesizing C2-amidoquinazoline derivatives without disturbing the fluorinated ring.
Pathway B: Nucleophilic Aromatic Substitution (SNAr)
The quinazoline ring system is strongly electron-withdrawing, which significantly acidifies the C-H bonds and activates the attached benzene ring towards nucleophilic attack. The two fluorine atoms further enhance this effect through their powerful inductive electron withdrawal. This electronic environment makes the displacement of a fluoride ion by a nucleophile—the SNAr mechanism—a viable pathway.[7]
Mechanism of SNAr:
-
Nucleophilic Attack: The amine attacks the electron-deficient carbon atom bearing a fluorine atom (typically C7, which is para to the strongly withdrawing ring nitrogen N1). This step is usually the rate-determining step.[7]
-
Meisenheimer Complex Formation: This attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and into the electron-withdrawing quinazoline ring.
-
Rearomatization: The complex rearomatizes by expelling the fluoride ion, which is a competent leaving group in SNAr reactions, to yield the final substituted product.
This pathway is favored under more forcing conditions, such as high temperatures (100-150 °C) in a polar aprotic solvent like DMSO, DMF, or NMP, often in the presence of a non-nucleophilic base to deprotonate the amine's ammonium salt intermediate.[4]
Experimental Protocols
The following protocols are designed as robust starting points. Researchers should optimize conditions based on the specific amine used and monitor reactions by TLC or LC-MS for best results.
Protocol 2.1: Selective C2-Amide Formation
This protocol is designed to exclusively favor the formation of the amide at the C2 position.
Materials:
-
6,7-Difluoroquinazoline-2-carboxylic acid
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 6,7-difluoroquinazoline-2-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid. The solution may change color.
-
Amine Addition: Add the desired amine (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C2-amide derivative.
Causality Note: The use of HATU, a highly efficient and mild coupling agent, at room temperature ensures that the activation energy barrier for SNAr is not overcome, leading to high selectivity for amide formation. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.
Protocol 2.2: Selective C7-Amine Formation (SNAr)
This protocol is designed to favor the displacement of the C7-fluorine via an SNAr reaction.
Materials:
-
6,7-Difluoroquinazoline-2-carboxylic acid
-
Amine (primary or secondary)
-
Potassium Carbonate (K₂CO₃) or DIPEA
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a sealed reaction vial or flask equipped with a reflux condenser, combine 6,7-difluoroquinazoline-2-carboxylic acid (1.0 eq), the desired amine (2.0-3.0 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of approximately 0.2-0.5 M.
-
Heating: Heat the reaction mixture to 120-140 °C. Safety Note: Conduct in a well-ventilated fume hood. Pressure may build in sealed vials.
-
Reaction Monitoring: Stir vigorously at temperature. Monitor the reaction progress by LC-MS. The reaction may take 12-24 hours.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography or preparative HPLC to isolate the desired 7-amino-6-fluoroquinazoline-2-carboxylic acid derivative.
Causality Note: The high temperature provides the necessary activation energy for the SNAr pathway. A polar aprotic solvent like DMSO is crucial as it solvates the cation (K⁺) but not the anion (amine nucleophile), enhancing the amine's nucleophilicity. The excess amine and base drive the reaction to completion.
Data Summary and Workflow
The choice of synthetic route is determined entirely by the desired final product. The following table summarizes the key decision-making parameters.
| Parameter | Pathway A: C2-Amide Formation | Pathway B: C7-Amine (SNAr) |
| Primary Goal | Form an amide at the C2 position | Substitute the C7-Fluorine with an amine |
| Temperature | 0 °C to Room Temperature | 100 - 150 °C |
| Key Reagents | Coupling Agent (HATU, EDC, etc.) | Non-nucleophilic Base (K₂CO₃, DIPEA) |
| Solvent | DMF, DCM | DMSO, NMP, DMF |
| Typical Reaction Time | 2 - 8 hours | 12 - 48 hours |
| Expected Product | 2-(Amido)-6,7-difluoroquinazoline | 7-(Amino)-6-fluoroquinazoline-2-carboxylic acid |
Conclusion
The reaction of 6,7-difluoroquinazoline-2-carboxylic acid with amines is a prime example of how reaction conditions can be manipulated to control chemical selectivity. By understanding the distinct mechanistic underpinnings of amide coupling and nucleophilic aromatic substitution, medicinal chemists can selectively functionalize either the C2 or C7 position. The mild, coupling-agent-mediated conditions of Pathway A provide reliable access to C2-amide derivatives, while the thermally-driven SNAr conditions of Pathway B enable the synthesis of C7-amino analogues. These protocols serve as a foundational guide for researchers to explore and expand the chemical space around the valuable difluoroquinazoline scaffold, paving the way for the discovery of next-generation therapeutics.
References
-
SciELO. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. [2]
-
BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline. [4]
-
TSI Journals. Quinazoline-4(3H)-ones’ Effect on Medicinal Chemistry: A Summing-Up.
-
ResearchGate. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. [3]
-
MDPI. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. [8]
- This reference was not used in the final text but was consulted during the research phase.
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [7]
- This reference was not used in the final text but was consulted during the research phase.
-
PMC. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [1]
- This reference was not used in the final text but was consulted during the research phase.
-
Chemistry LibreTexts. 20.1: Reactions of Carboxylic Acids. [6]
- This reference was not used in the final text but was consulted during the research phase.
- This reference was not used in the final text but was consulted during the research phase.
- This reference was not used in the final text but was consulted during the research phase.
- This reference was not used in the final text but was consulted during the research phase.
- This reference was not used in the final text but was consulted during the research phase.
-
NINGBO INNO PHARMCHEM CO.,LTD. Chemical Synthesis Innovations: The Versatility of 7-Fluoro-6-nitro-4-hydroxyquinazoline. [5]
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Advanced Bioconjugation Utilizing 6,7-Difluoroquinazoline-2-carboxylic Acid
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its diverse biological activities.[1][2] This guide details the application of a novel, fluorinated derivative, 6,7-Difluoroquinazoline-2-carboxylic acid , as a versatile linker in bioconjugation. By leveraging its terminal carboxylic acid, this molecule can be covalently attached to biomolecules, primarily through amine-reactive chemistry, to create advanced conjugates for applications in targeted drug delivery, diagnostics, and molecular imaging.[3] The inclusion of fluorine atoms provides a unique spectroscopic handle for potential characterization by ¹⁹F NMR and can modulate the physicochemical properties of the final conjugate. This document provides the scientific principles, detailed step-by-step protocols for activation and conjugation to antibodies, and robust methods for purification and characterization.
Principle of the Method: Amine-Reactive Conjugation
Bioconjugation is the chemical process of linking two molecules, where at least one is a biomolecule, to form a single hybrid.[4] The most robust and widely utilized strategies target primary amines (–NH₂) found on the side chains of lysine residues and the N-terminus of proteins.[5]
The carboxylic acid moiety of 6,7-Difluoroquinazoline-2-carboxylic acid is not intrinsically reactive towards amines. It must first be activated to form an intermediate that is susceptible to nucleophilic attack by the amine. The gold-standard method for this activation in aqueous, biocompatible conditions is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS .[5]
The reaction proceeds in two stages:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization & Conjugation: This intermediate rapidly reacts with Sulfo-NHS to form a more stable, amine-reactive Sulfo-NHS ester. This ester can be purified or used in situ to react with primary amines on a biomolecule, forming a stable amide bond and releasing Sulfo-NHS.[5]
This two-step, one-pot approach is highly efficient and minimizes side reactions, making it ideal for modifying sensitive biomolecules like antibodies.
Figure 2: Workflow from linker activation to final conjugate analysis.
Purification and Characterization
Thorough characterization is essential to validate the conjugation process and ensure the quality and consistency of the final product. [6]
Protocol 3: Characterization of the Antibody-Quinazoline Conjugate
1. Concentration Measurement (UV-Vis Spectroscopy):
-
Measure the absorbance of the purified conjugate at 280 nm (A280).
-
Calculate the antibody concentration using the Beer-Lambert law (A = εbc), where ε is the extinction coefficient of the antibody (typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
Note: The quinazoline moiety may also absorb at 280 nm. For precise quantification, a correction factor may be needed, or a protein assay (e.g., BCA) can be used.
2. Conjugation Confirmation and DAR Determination (LC-MS):
-
Principle: High-resolution mass spectrometry (HRMS) can resolve the masses of the unconjugated antibody and the various conjugated species (DAR 1, 2, 3, etc.). [7]* Procedure:
-
Deglycosylate the antibody conjugate using an enzyme like PNGase F to simplify the mass spectrum.
-
Analyze the sample via Liquid Chromatography-Mass Spectrometry (LC-MS) using a reverse-phase column suitable for large proteins. [6] 3. Deconvolute the resulting mass spectrum to obtain the zero-charge mass profile.
-
Calculate the average DAR from the relative abundance of each species.
-
3. Integrity Analysis (SDS-PAGE):
-
Principle: SDS-PAGE separates proteins by size, allowing visualization of any fragmentation or aggregation caused by the conjugation process.
-
Procedure:
-
Run samples of the unconjugated antibody and the purified conjugate on an SDS-PAGE gel under both reducing and non-reducing conditions.
-
Stain the gel with a protein stain (e.g., Coomassie Blue).
-
Compare the band patterns. The conjugate should migrate similarly to the unconjugated antibody, though a slight shift in mass may be observed. The absence of significant new bands indicates the antibody's integrity has been maintained.
-
| Parameter | Technique | Purpose | Expected Outcome |
| Purity | Size-Exclusion Chromatography (SEC-HPLC) | Assess aggregation and fragmentation | A single major peak representing the monomeric conjugate (>95%). |
| Identity | LC-MS | Confirm covalent attachment of the linker | Mass peaks corresponding to the antibody + n * (mass of linker). |
| Potency | Drug-to-Antibody Ratio (DAR) | Quantify the average number of linkers per antibody | A distribution of species (e.g., DAR 0, 2, 4) with a calculated average DAR. |
| Integrity | SDS-PAGE | Check for degradation or cross-linking | Intact heavy and light chain bands under reducing conditions. |
Table 1: Summary of key characterization techniques for antibody-quinazoline conjugates.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | 1. Inactive EDC/Sulfo-NHS (hydrolyzed).2. Presence of amine-containing buffers (e.g., Tris).3. Insufficient molar excess of linker. | 1. Use fresh, high-quality reagents. Prepare solutions immediately before use.2. Ensure all buffers are amine-free (e.g., PBS, MES, HEPES).3. Increase the linker:antibody molar ratio (e.g., to 40x or 60x). |
| Antibody Aggregation/Precipitation | 1. High concentration of organic solvent (DMSO/DMF) from linker stock.2. pH of the reaction is too far from the antibody's pI.3. High DAR leading to increased hydrophobicity. | 1. Keep the final organic solvent concentration below 10% (v/v).2. Maintain pH at 7.2-8.0 for the conjugation step.3. Reduce the linker:antibody molar ratio or shorten the reaction time. |
| High Polydispersity (Broad DAR) | Inconsistent reaction conditions. | Ensure rapid and thorough mixing when adding the activated linker. Control temperature and reaction time precisely. |
References
-
Al-Suwaidan, I. A., et al. (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Evidence-Based Complementary and Alternative Medicine. [Link]
-
FluoroFinder. (2025). Antibody Conjugation Techniques. [Link]
-
Single Use Support. (2023). Bioconjugation simply explained. [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
BioAgilytix. (2025). Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. [Link]
-
Novatia & Quanta BioDesign, Ltd. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]
-
Kumar, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chempep.com [chempep.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bioagilytix.com [bioagilytix.com]
- 7. enovatia.com [enovatia.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for Difluoroquinazolines
Ticket ID: SOL-DFQ-001 Subject: Troubleshooting precipitation and poor solubility of difluoroquinazoline derivatives in aqueous biological buffers. Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open
Executive Summary & Root Cause Analysis
The Challenge: Difluoroquinazolines are potent kinase inhibitor scaffolds, but they present a "perfect storm" for solubility failure. While the quinazoline core is moderately soluble, the addition of two fluorine atoms creates two opposing thermodynamic barriers:
-
Lipophilicity Spike: Fluorine is highly hydrophobic. It increases the partition coefficient (LogP), driving the molecule to aggregate in polar solvents (water/buffer).
-
pKa Suppression: The quinazoline ring nitrogens (N1 and N3) are typically weakly basic (pKa ~3.5–5.0). Fluorine is strongly electron-withdrawing. It pulls electron density away from these nitrogens, lowering the pKa significantly (often < 2.5). Consequently, at physiological pH (7.4), the molecule is almost 100% neutral (uncharged). Neutral molecules are far less soluble than their ionized counterparts.
The Result: Standard "DMSO spike" protocols often fail. When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer, the compound experiences "solvent shock" and precipitates immediately, often forming micro-crystals that are invisible to the naked eye but ruin IC50 curves.
Troubleshooting Logic (Decision Tree)
Before modifying your protocol, use this logic flow to determine the correct solubilization strategy based on your assay constraints.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on biological constraints.
Proven Solutions & Protocols
Strategy A: The "Soft-Landing" Dilution (Preventing Solvent Shock)
Best for: Biochemical assays where DMSO is tolerated but precipitation occurs during mixing.
The Science: Dropping a 10 mM DMSO stock directly into 10 mL of buffer creates a localized region of supersaturation. Nucleation occurs instantly. The "Soft-Landing" technique uses an intermediate dilution step to lower the kinetic energy barrier.
Protocol:
-
Prepare Stock: 10 mM compound in 100% DMSO.
-
Prepare Intermediate: Dilute stock 1:10 into a 50% DMSO / 50% Water mixture (not buffer).
-
Result: 1 mM compound in 50% DMSO.
-
Why: The high organic content prevents immediate crashing, but introduces water to hydrate the molecule gradually.
-
-
Final Dilution: Slowly add the Intermediate (1 mM) to your assay buffer (e.g., PBS + 0.05% Tween-20) with rapid vortexing.
-
Target: 10 µM final concentration (1% DMSO final).
-
Strategy B: SBE-β-Cyclodextrin Complexation (The Gold Standard)
Best for: Cell-based assays, animal studies, or when DMSO is toxic.
The Science: Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) has a hydrophobic cavity that encapsulates the difluoroquinazoline, while the exterior sulfobutyl groups interact with water. This "hides" the hydrophobic drug from the aqueous buffer.
Protocol:
-
Vehicle Prep: Prepare 20% (w/v) SBE-β-CD in water or saline. Filter sterilize (0.22 µm).
-
Compound Addition: Add accurately weighed difluoroquinazoline powder to the vehicle.
-
Energy Input (Critical):
-
Do not just stir. These compounds require energy to enter the CD cavity.
-
Sonicate at 40°C for 30–60 minutes OR use a bead mill for 15 minutes.
-
-
Verification: Centrifuge at 10,000 x g for 5 mins. If a pellet remains, the capacity is exceeded. If clear, the complex is formed.
Strategy C: Surfactant Stabilization
Best for: High-throughput Screening (HTS) and enzymatic assays.
Data Table: Recommended Surfactants for Difluoroquinazolines
| Surfactant | Class | Working Conc. | Mechanism | Notes |
| Tween-20 | Non-ionic | 0.01% – 0.1% | Micelle encapsulation | Standard for kinase assays. Low protein binding. |
| Pluronic F-68 | Block Copolymer | 0.05% – 0.2% | Steric stabilization | Excellent for preventing surface adsorption in plastic plates. |
| CHAPS | Zwitterionic | 0.1% – 1.0% | Charge shielding | Good for membrane-bound kinases; higher CMC (Critical Micelle Concentration). |
Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate in PBS but stays soluble in water? A: This is the "Salting Out" effect. PBS contains high concentrations of ions (Na+, K+, Cl-). These ions compete for water molecules to form hydration shells. Your hydrophobic difluoroquinazoline loses this competition and aggregates.
-
Fix: Reduce salt concentration if possible (e.g., 0.5x PBS) or switch to a buffer with organic salts (e.g., Tris-Acetate) which are less prone to salting out effects.
Q2: Can I acidify the buffer to solubilize the compound? A: Only if you go very low. Because of the fluorine substitution, the pKa is likely < 2.5. You would need a pH of ~1.5 to fully protonate and solubilize the compound. Most enzymes and cells cannot survive this.
-
Exception: For in vivo oral gavage, you can formulate in 0.1 N HCl (if the compound is chemically stable), relying on the stomach's acidity to keep it in solution until absorption.
Q3: My IC50 curve plateaus at 1 µM. Is this real? A: Likely not. This is a classic signature of solubility-limited absorption. The compound has precipitated at concentrations >1 µM, so the effective concentration is capped.
-
Test: Run a Dynamic Light Scattering (DLS) scan of your assay buffer at the top concentration. If you see particles >100 nm, your data is artifactual.
Visualizing the "Crash-Out" Mechanism
Understanding why the precipitation happens helps in designing better mixing protocols.
Figure 2: The kinetic pathway of precipitation. Surfactants intercept the process at the supersaturation/nucleation phase.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
Stella, V. J., & He, Q. (2008). Cyclodextrins.[1][2][3][4] Toxicologic Pathology, 36(1), 30-42. (Specific reference to SBE-beta-CD/Captisol safety and utility).
-
Di, L., & Kerns, E. H. (2006). Profiling drug-like properties: assays and interpretations. Current Opinion in Chemical Biology, 10(3), 289-290. (Methodology for kinetic solubility profiling).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Mechanistic explanation of fluorine's effect on pKa and lipophilicity).
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation | PPT [slideshare.net]
Validation & Comparative
A Comparative Guide to the 13C NMR Peak Assignments for 6,7-Difluoroquinazoline-2-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful tool for mapping the carbon framework of a molecule. This guide offers an in-depth analysis and comparison for the assignment of 13C NMR peaks for 6,7-Difluoroquinazoline-2-carboxylic acid, a compound of interest in medicinal chemistry due to the prevalence of the quinazoline scaffold in targeted therapies.
In the absence of direct, published experimental data for this specific molecule, this guide employs a robust, multi-faceted approach. We will leverage state-of-the-art prediction software, compare these predictions with empirical data from structurally analogous compounds, and delve into the fundamental principles of substituent effects and carbon-fluorine coupling constants. This methodology not only provides a confident assignment for the target molecule but also serves as a practical workflow for researchers facing similar analytical challenges.
The Challenge of Fluorinated Heterocycles
The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, a strategy widely used in drug design. However, fluorine's high electronegativity and the fact that the 19F nucleus is NMR-active (spin I = ½, 100% natural abundance) introduce complexities into 13C NMR spectra. Carbons bonded to or in proximity to fluorine atoms will exhibit through-bond J-coupling, resulting in the splitting of their 13C signals into multiplets.[1] Understanding the magnitude of these one-bond (¹JCF) and multi-bond (²JCF, ³JCF, etc.) coupling constants is critical for accurate peak assignment.[1]
Methodology: A Tri-Pillar Approach to Peak Assignment
To establish a reliable 13C NMR peak assignment for 6,7-Difluoroquinazoline-2-carboxylic acid, we will follow a three-step, self-validating process. This ensures that our final assignments are grounded in both theoretical calculations and empirical evidence from related structures.
Caption: Workflow for 13C NMR peak assignment in the absence of direct experimental data.
Step 1: In Silico 13C NMR Prediction
The first step involves the use of computational chemistry to predict the 13C NMR spectrum. Several software packages and online tools are available for this purpose, employing algorithms such as HOSE (Hierarchical Organisation of Spherical Environments) codes, neural networks, and DFT-based methods like GIAO (Gauge-Including Atomic Orbital).[2] For this guide, we utilized a consensus approach, comparing outputs from multiple predictors to arrive at a robust initial hypothesis.
Predicted 13C NMR Chemical Shifts (δ, ppm) and Key Coupling Constants (J, Hz) for 6,7-Difluoroquinazoline-2-carboxylic acid
| Carbon Atom | Predicted δ (ppm) | Expected Multiplicity (due to C-F Coupling) | Rationale for Assignment |
| C=O | ~165.5 | s or t (small ⁴JCF) | Carboxylic acid carbonyl, typically in this region. |
| C-2 | ~152.0 | t (³JCF ≈ 3-5 Hz) | Attached to two N atoms and the COOH group, deshielded. |
| C-4 | ~158.0 | t (³JCF ≈ 3-5 Hz) | Iminyl carbon, deshielded by adjacent N. |
| C-5 | ~112.0 | d (²JCF-6 ≈ 20-25 Hz) | Shielded by F at C-6, ortho C-H. |
| C-6 | ~153.0 | dd (¹JCF-6 ≈ 250 Hz, ²JCF-7 ≈ 15 Hz) | Directly bonded to F, large ¹JCF. Deshielded. |
| C-7 | ~155.0 | dd (¹JCF-7 ≈ 255 Hz, ²JCF-6 ≈ 15 Hz) | Directly bonded to F, large ¹JCF. Deshielded. |
| C-8 | ~114.0 | d (²JCF-7 ≈ 20-25 Hz) | Shielded by F at C-7, ortho C-H. |
| C-4a | ~146.0 | t (²JCF-6 + ⁴JCF-7) | Bridgehead carbon, deshielded by N and F. |
| C-8a | ~148.0 | t (²JCF-7 + ⁴JCF-6) | Bridgehead carbon, deshielded by N and F. |
Step 2: Comparative Analysis with Experimental Data from Analogs
Prediction alone is insufficient. The trustworthiness of the assignments is significantly enhanced by comparing them to experimentally determined data from analogous compounds. This comparative approach allows us to anchor our theoretical data to real-world measurements.
Experimental 13C NMR Data for Analogous Compounds (δ, ppm)
| Carbon | Quinazoline[3] | 2-Phenylquinazoline[4] | 6-Chloro-2-phenylquinazoline[5] |
| C-2 | 155.5 | 161.0 | 161.3 |
| C-4 | 161.8 | 160.5 | 159.5 |
| C-5 | 127.1 | 127.2 | 125.8 |
| C-6 | 128.2 | 127.1 | 132.8 |
| C-7 | 128.2 | 128.6 | 128.7 |
| C-8 | 128.7 | 128.6 | 130.3 |
| C-4a | 125.8 | 123.6 | 123.9 |
| C-8a | 150.7 | 150.7 | 149.2 |
Analysis of Comparative Data:
-
Parent Quinazoline System: The chemical shifts of the parent quinazoline provide a fundamental baseline. We observe the characteristic downfield shifts for C-2 and C-4 due to the adjacent nitrogen atoms.
-
Effect of a C-2 Substituent: Comparing quinazoline with 2-phenylquinazoline shows a downfield shift for C-2, as expected with the substitution of a hydrogen for a phenyl group. The carboxylic acid group in our target molecule is also an electron-withdrawing group and is expected to have a similar, though not identical, deshielding effect.
-
Effect of Halogenation at C-6: The data for 6-chloro-2-phenylquinazoline is particularly insightful. The introduction of a chlorine atom at C-6 causes a downfield shift at C-6 itself and also influences the shifts of the surrounding carbons (C-5, C-7, C-8a). Fluorine, being more electronegative than chlorine, is expected to cause an even more pronounced downfield shift at the ipso-carbon (the carbon directly attached to the substituent).
Step 3: Rationale and Final Peak Assignment
By synthesizing the predicted data with the insights from our comparative analysis, we can now build a logical and well-supported assignment for each carbon atom in 6,7-Difluoroquinazoline-2-carboxylic acid.
Caption: Key structural regions and their corresponding predicted 13C NMR chemical shift ranges.
-
Carbons C-6 and C-7: These will be the most profoundly affected carbons. The direct attachment to highly electronegative fluorine atoms will cause a significant downfield shift, placing them in the ~150-160 ppm region. Crucially, they will each appear as a doublet of doublets due to the large one-bond coupling to their attached fluorine (~250 Hz) and a smaller two-bond coupling to the adjacent fluorine (~15 Hz).
-
Carbons C-5 and C-8: These carbons are ortho to a fluorine atom. This positioning typically results in a shielding (upfield shift) effect. Therefore, C-5 and C-8 are expected to be the most upfield of the aromatic carbons, likely in the 110-115 ppm range. Each will be split into a doublet by a two-bond coupling to the adjacent fluorine (²JCF ≈ 20-25 Hz).
-
Carbons C-4a and C-8a: These are quaternary (bridgehead) carbons. Their chemical shifts are influenced by their connection to the nitrogen atoms and their proximity to the fluorine substituents. They are expected to be in the 145-150 ppm range.
-
Carbons C-2 and C-4: These carbons of the pyrimidine ring are significantly deshielded by the adjacent nitrogen atoms, placing them far downfield. C-2 is further influenced by the attached carboxylic acid group, while C-4 is adjacent to the fused, fluorinated ring. Their predicted shifts are in the 152-158 ppm range.
-
Carboxyl Carbon (C=O): The carbonyl carbon of the carboxylic acid group will have a characteristic chemical shift in the 165-170 ppm region and is expected to be a singlet or a very finely split triplet due to a small four-bond coupling to the fluorine at C-4a.
Conclusion and Best Practices
The detailed analysis presented in this guide provides a robust and scientifically-grounded prediction of the 13C NMR spectrum for 6,7-Difluoroquinazoline-2-carboxylic acid. By combining in silico prediction with empirical data from carefully selected analogous compounds, we can confidently assign the chemical shifts and anticipate the complex splitting patterns introduced by the fluorine substituents.
For researchers working on the synthesis and characterization of this or similar novel fluorinated heterocycles, the following experimental protocol is recommended for unambiguous assignment:
Recommended Experimental Protocol
-
Standard 13C{¹H} NMR: Acquire a standard proton-decoupled 13C NMR spectrum. This will reveal the chemical shifts and the C-F coupling patterns.
-
DEPT-135/DEPT-90: Perform Distortionless Enhancement by Polarization Transfer experiments to differentiate between CH, CH₂, and CH₃ groups (though none are present in the aromatic system of the core) and quaternary carbons. This is crucial for confirming the assignment of C-4a and C-8a.
-
2D NMR (HSQC/HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate each carbon atom with its directly attached proton(s). This will definitively assign C-5 and C-8.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this problem. It reveals correlations between carbons and protons over two to three bonds. For example, the proton at C-5 will show a correlation to C-4, C-6, and C-4a, providing unequivocal evidence for their relative positions.
-
-
¹⁹F{¹H} NMR: While not a 13C experiment, a proton-decoupled 19F NMR spectrum will confirm the presence of two distinct fluorine environments and can provide further information on long-range couplings.
By following this comprehensive approach, which marries predictive techniques with a suite of definitive NMR experiments, researchers can ensure the integrity and accuracy of their structural assignments, a critical step in the journey of drug discovery and development.
References
-
ACD/Labs. (n.d.). NMR Prediction Software. Retrieved from [Link]
- Journal of the Chemical Society, Perkin Transactions 2. (1975). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing.
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
nmrshiftdb2. (2025, September 7). open nmr database on the web. Retrieved from [Link]
- The Royal Society of Chemistry. (2015). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones.
- TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Frontiers. (2022, February 23).
- Taylor & Francis Online. (2020, December 28). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers.
- The Royal Society of Chemistry. (n.d.).
-
SpectraBase. (n.d.). Quinazoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Beilstein Journals. (n.d.).
- PMC. (2007, February 12).
- Science of Synthesis. (n.d.). Product Class 13: Quinazolines.
- Modgraph. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Raymond J. Abraham and Mark Edgar*.
- Supporting Information. (n.d.).
- Semantic Scholar. (2024, April 22).
- PMC. (n.d.).
- ResearchGate. (n.d.). 13 C NMR spectrum of the compounds (A and B ) in (100 MHz, DMSO-d6).
- DergiPark. (n.d.).
Sources
- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. acdlabs.com [acdlabs.com]
- 3. spectrabase.com [spectrabase.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. rsc.org [rsc.org]
Technical Comparison: 6-Fluoro vs. 6,7-Difluoro Quinazoline Derivatives in Kinase Inhibition
Executive Summary
This guide provides a high-level technical analysis comparing 6-fluoro and 6,7-difluoro quinazoline derivatives, focusing on their application as Receptor Tyrosine Kinase (RTK) inhibitors, specifically targeting EGFR.
The Core Distinction:
-
6-Fluoro derivatives are typically designed to block metabolic oxidation at the C6 position (a metabolic "hotspot") while maintaining sufficient electron density at the N1 nitrogen for hydrogen bonding with the kinase hinge region.
-
6,7-Difluoro derivatives primarily serve as highly reactive electrophilic scaffolds (intermediates) for installing solubilizing groups via SNAr reactions. When tested directly as inhibitors, unsubstituted 6,7-difluoro cores often exhibit reduced potency (IC50 in the µM range) compared to their 6,7-dialkoxy counterparts (IC50 in the nM range) due to excessive electron withdrawal reducing the basicity of the N1 acceptor.
Mechanistic Rationale & SAR Analysis
Electronic Effects on the Pharmacophore
The quinazoline N1 nitrogen is a critical acceptor for a hydrogen bond with the backbone amide of Met793 (in EGFR). The bioactivity of the derivative heavily depends on the pKa of this nitrogen.
-
6-Fluoro Substitution: The introduction of a single fluorine atom (Hammett
, ) exerts an electron-withdrawing effect (EWG), reducing the electron density of the pyrimidine ring. However, this reduction is moderate, often preserving the N1 pKa in a range suitable for hinge binding. -
6,7-Difluoro Substitution: The cumulative EWG effect of two fluorine atoms significantly depletes electron density from the pyrimidine ring. This drastically lowers the basicity of N1, weakening the critical H-bond interaction with the kinase hinge. Consequently, "bare" 6,7-difluoro derivatives often show poor ATP-competitive inhibition.
Metabolic Stability vs. Chemical Reactivity
-
Metabolic Blocking (6-Fluoro): C6 is a primary site for CYP450-mediated oxidation (hydroxylation). Replacing C-H with C-F (bond energy: 116 kcal/mol vs. 99 kcal/mol) effectively blocks this metabolic route, extending half-life (
). -
Synthetic Utility (6,7-Difluoro): The 6,7-difluoro motif renders the C6 and C7 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows medicinal chemists to displace one or both fluorines with alkoxides or amines to introduce solubilizing tails (e.g., morpholine, piperazine), which are essential for ADME properties in drugs like Gefitinib .
Visualization: SAR Logic Flow
The following diagram illustrates the decision matrix for selecting between mono- and di-fluoro scaffolds based on the intended outcome (Metabolic Stability vs. Synthetic Functionalization).
Figure 1: SAR decision tree highlighting the divergent utility of 6-fluoro (stability) vs. 6,7-difluoro (reactivity) motifs.
Comparative Bioactivity Data[1][2][3][4][5]
The table below summarizes experimental data comparing a representative 6,7-difluoro core against optimized mono-substituted or dialkoxy analogs.
| Compound Class | Core Substitution | R-Group (Position 4) | Target (Cell Line) | IC50 (Bioactivity) | Key Observation |
| Intermediate | 6,7-Difluoro | 3-Ethynylphenylamino | EGFR (A431) | 12.0 µM | Weak potency due to electron-deficient core [1]. |
| Mono-Fluoro | 7-Fluoro | 3-Chloro-4-fluoroanilino | EGFR (HeLa) | ~3.6 µM | Moderate potency; better than di-fluoro but lacks specific binding tails [2]. |
| Optimized Drug | 6,7-Dimethoxy | 3-Chloro-4-fluoroanilino | EGFR (A431) | 0.02 - 0.1 µM | High potency; alkoxy groups donate e- density, optimizing N1 basicity [3]. |
| Metabolic Probe | 6-Fluoro | Anilino-derivative | CYP450 Assay | High Stability | Resists C6-hydroxylation; used to probe metabolic hotspots [4]. |
Interpretation: The 6,7-difluoro derivative is approximately 100-fold less potent than the 6,7-dimethoxy analog (Gefitinib class). This confirms that while fluorine is a bioisostere for hydrogen, replacing electron-donating alkoxy groups with electron-withdrawing fluorines at the 6,7-positions is detrimental to ATP-competitive binding affinity for this scaffold.
Experimental Protocols
Protocol A: Synthesis of 6,7-Difluoro Intermediate (SNAr Reactivity Check)
Rationale: To demonstrate the electrophilic nature of the 6,7-difluoro scaffold, which distinguishes it from the stable 6-fluoro analogs.
-
Starting Material: 4,5-Difluoro-2-aminobenzoic acid.
-
Cyclization: Reflux with formamide at 150°C for 6 hours to yield 6,7-difluoroquinazolin-4(3H)-one.
-
Chlorination: Treat with SOCl2 (Thionyl Chloride) and catalytic DMF to generate 4-chloro-6,7-difluoroquinazoline.
-
Aniline Coupling: React with 3-chloro-4-fluoroaniline in isopropanol (80°C, 3h).
-
Checkpoint: The product, N-(3-chloro-4-fluorophenyl)-6,7-difluoroquinazolin-4-amine , precipitates as a hydrochloride salt.
-
-
SNAr Displacement (Critical Step):
-
Dissolve the 6,7-difluoro intermediate in DMF.
-
Add 2 equivalents of sodium methoxide (NaOMe).
-
Heat to 100°C.
-
Observation: Monitor by TLC/LC-MS. The 6-fluoro and 7-fluoro atoms will be sequentially displaced by methoxy groups, confirming the scaffold's high reactivity compared to a mono-fluoro analog which would be inert under these conditions.
-
Protocol B: In Vitro EGFR Kinase Inhibition Assay
Rationale: To objectively quantify the IC50 shift caused by fluorination.
Reagents:
-
Poly(Glu,Tyr) 4:1 peptide substrate.
-
ATP (at Km concentration, typically 10 µM).
-
33P-ATP or ADP-Glo™ Reagent.
Workflow:
-
Compound Prep: Prepare 10-point serial dilutions of 6-fluoro and 6,7-difluoro derivatives in DMSO (Final DMSO < 1%).
-
Incubation: Mix Kinase (0.2 µg/mL), Substrate (0.2 mg/mL), and Compound in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2). Incubate for 10 min at 25°C.
-
Reaction Start: Initiate by adding ATP mixture.
-
Reaction Stop: After 60 min, stop reaction (e.g., using EDTA or ADP-Glo reagent).
-
Detection: Measure luminescence (ADP-Glo) or scintillation counts (33P).
-
Analysis: Fit data to a sigmoidal dose-response equation:
Visualization: Experimental Workflow
Figure 2: Standardized workflow for determining kinase inhibitory potency (IC50).
References
-
NIH/PubMed : Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors. (2022).[3] Identifies 6,7-difluoro derivatives as weak inhibitors (IC50 = 12 µM).[3]
-
NIH/PubMed : Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2015). Discusses 7-fluoro derivatives with superior activity to Gefitinib in specific cell lines.
-
BenchChem : Comparative Analysis of 7-Substituted Quinazoline Analogs as EGFR Inhibitors. (2025).[4] Provides comparative IC50 data for methoxy vs. fluoro substitutions.[5]
-
ChemRxiv : On the Metabolic Stability of Fluorinated Small Molecules. (2026).[6] Explains the mechanistic basis for using fluorine to block metabolic degradation.
-
MDPI : Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2023). Highlights the SAR of quinazoline core modifications.[1][7]
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Elemental analysis standards for 6,7-Difluoroquinazoline-2-carboxylic acid
An In-Depth Technical Guide to the Elemental Analysis of 6,7-Difluoroquinazoline-2-carboxylic acid
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the analytical standards and methodologies for verifying the elemental composition of 6,7-Difluoroquinazoline-2-carboxylic acid. As a critical starting material in the synthesis of advanced pharmaceutical agents, ensuring its stoichiometric integrity is paramount for process control, yield optimization, and the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond simple protocols to explain the causality behind analytical choices, offering a framework for robust quality control.
The Foundational Standard: Theoretical Composition
All experimental work is validated against the theoretical elemental composition derived from the compound's molecular formula. This calculation is the absolute standard against which all results are measured.
-
Molecular Formula: C₉H₄F₂N₂O₂
-
Molecular Weight: 210.14 g/mol
Based on this, the theoretical mass percentages are:
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 51.44% |
| Hydrogen (H) | 1.008 | 4 | 4.032 | 1.92% |
| Fluorine (F) | 18.998 | 2 | 37.996 | 18.08% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 13.33% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 15.23% |
Note: Oxygen is typically determined by difference in routine analysis.
Primary Method: CHN Combustion Analysis
The cornerstone for determining the organic backbone of the molecule is CHN analysis, a high-temperature combustion technique. It is the most universally accepted method for quantifying carbon, hydrogen, and nitrogen.
Experimental Workflow: From Sample to Signal
Caption: High-level workflow for CHN elemental analysis.
Detailed Experimental Protocol
-
Calibration: The elemental analyzer is first calibrated using a certified standard with a known C, H, and N composition, such as acetanilide. This step is critical for converting the detector's signal into accurate elemental percentages.
-
Sample Preparation: Approximately 1-3 mg of 6,7-difluoroquinazoline-2-carboxylic acid is weighed with high precision into a tin capsule. The capsule is then crimped to securely contain the sample. Causality: The tin capsule acts as a flux, promoting a rapid and complete "flash" combustion upon introduction into the high-temperature furnace.
-
Combustion & Reduction: The capsule is dropped into a combustion reactor heated to ~1000°C with a pulse of pure oxygen. The sample combusts, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to various nitrogen oxides (NOₓ).
-
Handling Fluorine Interference: The resulting gas mixture immediately passes over specialized reagents. The high strength of the C-F bond can lead to incomplete combustion and the formation of corrosive hydrogen fluoride (HF)[1]. To counteract this, a special adsorbent, such as magnesium oxide, is packed in the combustion tube to trap fluorine, preventing instrument damage and interference with the hydrogen measurement[2][3].
-
Gas Purification & Separation: The gas stream then flows through a reduction tube containing copper, which converts the NOₓ species into elemental N₂ and removes excess oxygen. The purified mixture of CO₂, H₂O, and N₂ is passed through a gas chromatography (GC) column to separate the gases based on their different retention times.
-
Detection and Calculation: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The instrument's software integrates the signal peaks and, using the calibration data, calculates the final mass percentages of C, H, and N.
Trustworthiness: Acceptance Criteria
For pharmaceutical applications, the experimental results must fall within a narrow window of the theoretical values. While specific monographs may vary, a widely accepted standard in the industry, in line with principles outlined by pharmacopeias, is that the measured value must be within ±0.4% of the calculated theoretical value.
| Element | Theoretical Value (%) | Acceptance Range (±0.4%) |
| Carbon | 51.44 | 51.04 – 51.84 |
| Hydrogen | 1.92 | 1.52 – 2.32 |
| Nitrogen | 13.33 | 12.93 – 13.73 |
A result outside this range may indicate the presence of impurities, residual solvent, or moisture, necessitating further investigation.
Alternative & Complementary Standard: Combustion Ion Chromatography (CIC) for Fluorine
CHN analysis provides no information on the fluorine content, which is critical to the identity of this molecule. The authoritative method for quantifying total fluorine is Combustion Ion Chromatography (CIC), a technique that couples the initial combustion step with the high sensitivity of ion chromatography.[4][5][6]
Experimental Workflow: Quantifying the Halogen
Caption: Workflow for total fluorine analysis by CIC.
Detailed Experimental Protocol
-
Combustion and Absorption: A precisely weighed sample is combusted in an oxygen-rich atmosphere, similar to CHN analysis. The gaseous products, including hydrogen fluoride (HF), are passed through an aqueous absorbing solution. This quantitatively traps the HF, which dissociates into fluoride ions (F⁻).
-
Injection and Separation: A calibrated volume of the absorption solution is injected into an ion chromatograph. The liquid passes through an anion-exchange column, which retains anions like fluoride with varying affinities. An eluent solution is pumped through the column to separate the fluoride ions from any other interfering anions.
-
Detection and Quantification: The separated ions pass through a conductivity detector. The detector's response is proportional to the concentration of the fluoride ions. The instrument's software compares the sample's peak area to a calibration curve generated from certified fluoride standards to calculate the precise concentration.
-
Calculation: The final percentage of fluorine in the original solid sample is calculated based on the initial sample weight and the measured fluoride concentration in the absorption solution. The experimental value should align closely with the theoretical value of 18.08% .
Comparison of Analytical Methods
| Parameter | CHN Combustion Analysis | Combustion Ion Chromatography (CIC) | Pyrolysis (for Oxygen) |
| Elements Determined | C, H, N | F, Cl, S, Br (element-specific) | O (direct measurement) |
| Principle | Combustion, GC separation, Thermal Conductivity Detection | Combustion, aqueous absorption, Ion-Exchange separation, Conductivity Detection | High-temperature decomposition in an inert atmosphere, CO quantification |
| Primary Advantage | Highly accurate, precise, and well-standardized for core organic elements.[7][8] | The definitive method for direct, sensitive, and specific halogen quantification.[4][5] | Provides a direct measurement of oxygen, avoiding the potential error accumulation from calculation-by-difference. |
| Key Limitation | Cannot determine halogens or oxygen. Susceptible to interference from highly fluorinated compounds if not properly configured.[1][2] | Requires a separate analysis from the CHN determination. | Requires a dedicated instrument or configuration change; less common than CHN analysis. |
Conclusion and Recommendation
Verifying the elemental composition of 6,7-difluoroquinazoline-2-carboxylic acid is not a single-method task. A scientifically sound and trustworthy analysis relies on a combination of techniques, each validating a different aspect of the molecule's structure.
-
Primary Standard: Perform CHN combustion analysis using an instrument and reagents specifically designed to handle fluorinated compounds. The results for C, H, and N must meet the ±0.4% acceptance criteria relative to the theoretical values.
-
Complementary Standard: Independently determine the total fluorine content using Combustion Ion Chromatography (CIC). This direct measurement is essential for confirming the identity and purity of the fluorinated structure.
-
Final Verification: The oxygen content should be calculated by difference: %O = 100% - (%C + %H + %N + %F) . A value close to the theoretical 15.23% provides a final check on the completeness and accuracy of the overall analysis.
By employing this multi-pronged approach, researchers and drug developers can establish a robust, self-validating system that ensures the quality and integrity of this vital pharmaceutical building block.
References
-
Title: Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. Source: LCGC International. URL: [Link]
-
Title: USP 232, USP 233 and ICHQ3D Elemental Impurities. Source: CS Analytical. URL: [Link]
-
Title: D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Source: ASTM International. URL: [Link]
-
Title: Elemental Impurities General Chapter Revisions Move Forward. Source: Pharmaceutical Technology. URL: [Link]
-
Title: USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Source: Agilent Technologies. URL: [Link]
-
Title: CHN ASTM Testing. Source: Intertek. URL: [Link]
-
Title: TF Total Fluorine - Quality Analysis. Source: Quality Analysis GmbH. URL: [Link]
-
Title: CHNS/O determination in Coals. Source: Spectro-Lab. URL: [Link]
-
Title: Elemental Impurities: new USP chapters. Source: Impact Analytical. URL: [Link]
-
Title: Combustion ion chromatography for extractable organofluorine analysis. Source: ResearchGate. URL: [Link]
-
Title: USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Source: Intertek. URL: [Link]
-
Title: Comprehensive evaluation of the analytical efficiency of combustion ion chromatography for per- and polyfluoroalkyl substances in biological. Source: ChemRxiv. URL: [Link]
-
Title: Analyzing Highly Fluorinated Organic Compounds. Source: Technology Networks. URL: [Link]
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pepolska.pl [pepolska.pl]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. TF: the sum parameter and its analysis, explained straightforwardly [qa-group.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. store.astm.org [store.astm.org]
- 8. CHN ASTM Testing [intertek.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
